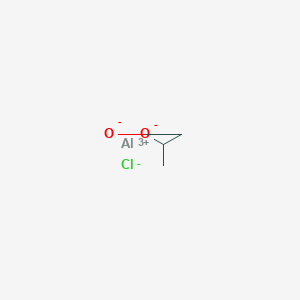

2-Chloro-4-methyl-1,3,2-dioxalumolane

Description

2-Chloro-4-methyl-1,3,2-dioxalumolane is a heterocyclic organoaluminum compound featuring a five-membered dioxalumolane ring system. The structure consists of an aluminum atom bonded to two oxygen atoms, a chlorine substituent at the 2-position, and a methyl group at the 4-position (molecular formula: C₃H₆AlClO₂; theoretical molar mass: 148.49 g/mol). This compound belongs to a class of aluminum-containing heterocycles, which are of interest in coordination chemistry and catalysis due to aluminum’s Lewis acidity.

Properties

CAS No. |

15103-35-2 |

|---|---|

Molecular Formula |

C3H6AlClO2 |

Molecular Weight |

136.51 g/mol |

IUPAC Name |

aluminum;propane-1,2-diolate;chloride |

InChI |

InChI=1S/C3H6O2.Al.ClH/c1-3(5)2-4;;/h3H,2H2,1H3;;1H/q-2;+3;/p-1 |

InChI Key |

LDUKSRDTQXCSMD-UHFFFAOYSA-M |

Canonical SMILES |

CC(C[O-])[O-].[Al+3].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: PGAC-112 is synthesized through the reaction of aluminum chloride with 1,2-propanediol. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process involves the gradual addition of aluminum chloride to a solution of 1,2-propanediol, followed by heating and stirring to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of PGAC-112 involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is often obtained as a granular solid with a purity of around 90%, with the remaining 10% consisting of isopropoxyl groups .

Chemical Reactions Analysis

Types of Reactions: PGAC-112 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different aluminum-based complexes.

Substitution: PGAC-112 can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide complexes, while substitution reactions can produce various substituted aluminum compounds .

Scientific Research Applications

PGAC-112 has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other aluminum-based compounds.

Biology: Investigated for its potential effects on biological systems, particularly in the context of antiperspirant formulations.

Medicine: Studied for its potential use in medical applications, such as in the development of new drug delivery systems.

Industry: Widely used in the cosmetic industry for its antiperspirant properties

Mechanism of Action

The mechanism of action of PGAC-112 involves its interaction with sweat glands. The aluminum component of the compound forms a gel-like plug within the sweat ducts, thereby reducing the flow of sweat to the skin surface. This action is facilitated by the complexation of aluminum with 1,2-propanediol, which enhances its efficacy and stability .

Comparison with Similar Compounds

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane (CAS 7451-06-1)

- Molecular Formula : C₆H₁₁ClO₂ (vs. C₃H₆AlClO₂ for the aluminum analog)

- Molecular Weight : 150.60 g/mol (vs. 148.49 g/mol)

- Key Differences: Features a dioxolane ring (oxygen-based) with a 2-chloroethyl substituent instead of aluminum.

- Synthesis : Synthesized via optimized routes involving dichloromethane and triphosgene, similar to methods used for chromanylurea derivatives .

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 4362-40-7)

- Molecular Formula : C₆H₁₁ClO₂

- Molecular Weight : 150.60 g/mol

- Key Differences : Contains a chloromethyl group and two methyl substituents on the dioxolane ring. The geminal dimethyl groups increase steric hindrance, reducing reactivity compared to the unsubstituted aluminum analog .

- Thermodynamic Data : Reaction enthalpy (ΔrH°) of -12.0 kJ/mol for its formation in liquid-phase reactions, indicative of moderate exothermicity .

Heteroatom Substitution: Arsenic vs. Aluminum

2-Chloro-4-methyl-1,3,2-dioxarsolane

- Molecular Formula : C₃H₆AsClO₂

- Molecular Weight : 184.45 g/mol

- Key Differences : Substitution of aluminum with arsenic significantly alters electronic and toxicological profiles. Arsenic’s higher electronegativity and toxicity make this compound more reactive and hazardous compared to its aluminum counterpart .

Comparative Data Table

Research Implications and Limitations

- Synthetic Pathways : Methods involving dichloromethane and triphosgene (as in ) may be adaptable for synthesizing the aluminum variant, though aluminum’s reactivity requires careful optimization .

- Thermodynamic Behavior : The exothermicity observed in dioxolane formation (ΔrH° = -12.0 kJ/mol) suggests similar stability trends for the aluminum analog, though experimental validation is needed .

- Safety Considerations : The arsenic analog’s toxicity highlights the need for rigorous safety protocols when handling aluminum-based heterocycles, despite their theoretically lower hazard profile .

Note: The absence of direct literature on 2-chloro-4-methyl-1,3,2-dioxalumolane underscores a gap in organoaluminum chemistry. Further studies are required to confirm its synthesis, stability, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.